2-(1,2-Oxazol-4-yl)acetonitrile
Overview
Description
2-(1,2-Oxazol-4-yl)acetonitrile is a chemical compound with the molecular formula C5H4N2O and a molecular weight of 108.1 g/mol . It is a heterocyclic compound containing both nitrogen and oxygen atoms within a five-membered ring structure.
Preparation Methods
The synthesis of 2-(1,2-Oxazol-4-yl)acetonitrile typically involves the reaction of nitriles with amino alcohols under specific conditions. One method involves the use of microwave irradiation to facilitate the reaction, resulting in good to high yields . The reaction conditions often include the use of anhydrous solvents and specific catalysts to optimize the yield and purity of the product .
Chemical Reactions Analysis
2-(1,2-Oxazol-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-(1,2-Oxazol-4-yl)acetonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1,2-Oxazol-4-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heterocyclic structure allows it to bind to these targets through non-covalent interactions, influencing various biochemical pathways . This binding can result in the modulation of enzyme activity or receptor signaling, leading to its observed biological effects .
Comparison with Similar Compounds
2-(1,2-Oxazol-4-yl)acetonitrile can be compared to other heterocyclic compounds such as:
Oxazole: Similar in structure but lacks the nitrile group.
Isoxazole: Contains the nitrogen and oxygen atoms in different positions within the ring.
Oxadiazole: Features an additional nitrogen atom within the ring structure. These compounds share some chemical properties but differ in their reactivity and biological activities, highlighting the unique characteristics of this compound
Properties
IUPAC Name |
2-(1,2-oxazol-4-yl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O/c6-2-1-5-3-7-8-4-5/h3-4H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJZNHYSDJGFMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893640-97-6 | |
Record name | 2-(1,2-oxazol-4-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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